molecular formula C12H11N3O2S B11786474 2-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)thiazole

2-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)thiazole

Cat. No.: B11786474
M. Wt: 261.30 g/mol
InChI Key: KIHGLZIAWJUZHS-UHFFFAOYSA-N
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Description

2-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)thiazole is a heterocyclic compound that features both imidazole and thiazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)thiazole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5,6-dimethoxy-1H-benzo[d]imidazole with a thiazole derivative in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of a base like sodium ethoxide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For instance, in antimicrobial research, the compound may inhibit bacterial enzymes, disrupting essential metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)thiazole stands out due to its dual imidazole-thiazole structure, which provides a unique combination of chemical properties. This duality allows for versatile interactions with biological targets, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C12H11N3O2S

Molecular Weight

261.30 g/mol

IUPAC Name

2-(5,6-dimethoxy-1H-benzimidazol-2-yl)-1,3-thiazole

InChI

InChI=1S/C12H11N3O2S/c1-16-9-5-7-8(6-10(9)17-2)15-11(14-7)12-13-3-4-18-12/h3-6H,1-2H3,(H,14,15)

InChI Key

KIHGLZIAWJUZHS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)NC(=N2)C3=NC=CS3)OC

Origin of Product

United States

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